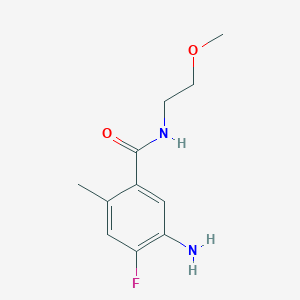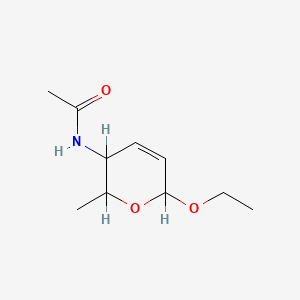
N-(6-Ethoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Ethoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . This compound is characterized by its pyran ring structure, which is a six-membered ring containing one oxygen atom. The ethoxy and methyl groups attached to the pyran ring, along with the acetamide group, contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Ethoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide typically involves the reaction of 3,4-dihydro-2H-pyran with ethyl alcohol in the presence of an acid catalyst to form the ethoxy derivative. This intermediate is then reacted with acetic anhydride to introduce the acetamide group . The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(6-Ethoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy and acetamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-(6-Ethoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of N-(6-Ethoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(6-Ethoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide include:
- N-(6-Methoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide
- N-(6-Ethoxy-2-ethyl-3,6-dihydro-2H-pyran-3-yl)acetamide
- N-(6-Ethoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)propionamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyran ring, which imparts distinct chemical and biological properties. The presence of the ethoxy and acetamide groups makes it a versatile intermediate for various synthetic and industrial applications .
Properties
CAS No. |
56248-09-0 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-(6-ethoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide |
InChI |
InChI=1S/C10H17NO3/c1-4-13-10-6-5-9(7(2)14-10)11-8(3)12/h5-7,9-10H,4H2,1-3H3,(H,11,12) |
InChI Key |
LGMGOMNUQDTCQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C=CC(C(O1)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-2H-benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-one](/img/structure/B13936521.png)

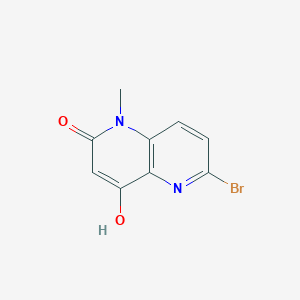
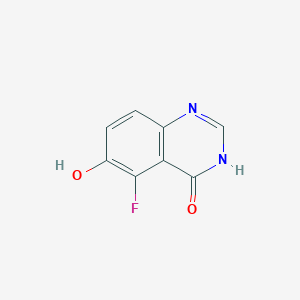
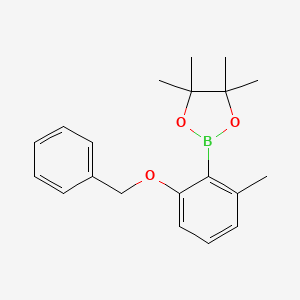
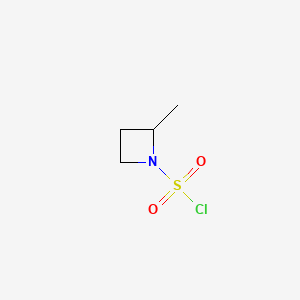

![2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
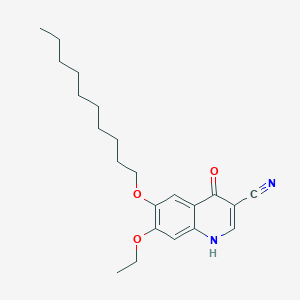
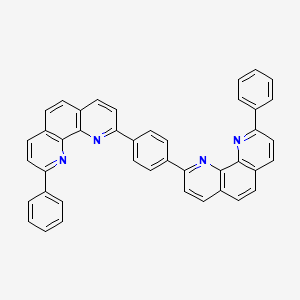
![n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13936599.png)


